Colistin b

Description

Properties

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWPHSUTGNZST-SSWRVQTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-48-7 | |

| Record name | Colistin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLISTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Colistin B: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a critical last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. This technical guide provides an in-depth exploration of the structure and chemical properties of Colistin B, one of the two major components of commercially available colistin. Understanding these fundamental characteristics is paramount for its effective clinical use, analytical method development, and future drug discovery efforts.

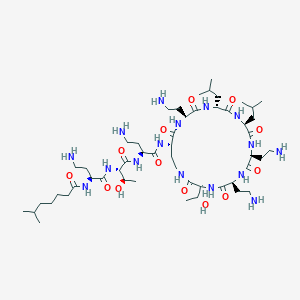

Chemical Structure of this compound

This compound is a cationic cyclic decapeptide antibiotic with a fatty acid side chain. Its structure is composed of three main parts: a hydrophobic acyl tail, a linear tripeptide segment, and a hydrophilic heptapeptide (B1575542) ring.[1] The amino acid sequence and structural features are detailed below.

Molecular Composition

This compound is a complex molecule with the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C52H98N16O13 | [2] |

| Molecular Weight | 1155.4 g/mol | [2] |

| CAS Number | 7239-48-7 | [2] |

The structure of this compound differs from its counterpart, Colistin A, only in the composition of its fatty acid tail. This compound contains a 6-methylheptanoyl group, whereas Colistin A has a 6-methyloctanoyl group.[3][4]

Amino Acid Sequence

The peptide chain of this compound consists of L-α,γ-diaminobutyric acid (Dab), L-threonine (Thr), D-leucine (D-Leu), and L-leucine (L-Leu). The cyclic nature is formed by a peptide bond between the γ-amino group of a Dab residue and the carboxyl group of the C-terminal L-threonine.[5]

The IUPAC condensed sequence is: Unk-Dab-Thr-Dab-Dab(1)-Dab-D-Leu-Leu-Dab-Dab-Thr-(1), where "Unk" represents the N-terminal fatty acyl group.[6]

Structural Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: A simplified 2D representation of the this compound structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Solubility

| Solvent | Solubility | Source |

| Water | Freely soluble | [7][8] |

| Acetone | Practically insoluble | [7] |

| Ethanol | Practically insoluble | [7] |

| Methanol | Slightly soluble | [9] |

| Ether | Insoluble | [9] |

| DMSO | Practically insoluble | [8] |

Stability

The stability of this compound is significantly influenced by pH, temperature, and the composition of the aqueous medium.

| Medium | Temperature | pH | Stability | Source |

| Water | 4°C | ~5.6-6.0 | Stable for up to 60 days | [10] |

| Water | 37°C | ~5.6-6.0 | Stable for up to 120 hours | [10] |

| Isotonic Phosphate (B84403) Buffer | 37°C | 7.4 | Degradation observed | [10][11] |

| Human Plasma | 37°C | 7.4 | Degradation observed | [10] |

| Human Plasma | -20°C | 7.4 | Significant degradation after 1 month | [12] |

| Human Plasma | -70°C / -80°C | 7.4 | Stable for 6-8 months | [12] |

Colistin is more stable under acidic conditions (pH 2 to 6) and shows increased degradation at a pH above 6.[13] The base form of colistin can precipitate from aqueous solutions at a pH above 7.5.[9]

Other Physicochemical Data

| Property | Value | Source |

| pKa | 13.08 (Predicted) | [14] |

| logP | -2.4 | [15] |

| Melting Point | 200-220 °C | [15] |

Mechanism of Action

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[16][17] The cationic Dab residues of colistin interact electrostatically with the anionic phosphate groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[16][18] This leads to a detergent-like effect, disrupting the outer membrane integrity and increasing its permeability.[16] Subsequently, colistin is taken up into the cell ("self-promoted uptake") where it can also disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, cell death.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C52H98N16O13 | CID 25138298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. colistin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Lukang biochemical Limited by Share Ltd [lifecomepc.com]

- 8. benchchem.com [benchchem.com]

- 9. drugfuture.com [drugfuture.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound CAS#: 7239-48-7 [m.chemicalbook.com]

- 15. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Colistin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of Colistin B Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polycationic peptide antibiotic of the polymyxin (B74138) class, has re-emerged as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1] Commercially available as colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ by a single fatty acid moiety, its use is critical in an era of burgeoning antibiotic resistance. This guide provides a detailed technical overview of the core mechanism of action of this compound against Gram-negative bacteria, supplemented with quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and development professionals.

The primary target of colistin is the outer membrane of Gram-negative bacteria, where it interacts with lipopolysaccharide (LPS), leading to membrane destabilization and subsequent cell death.[2][3] However, recent research has unveiled a more intricate mechanism involving the cytoplasmic membrane, highlighting new avenues for therapeutic enhancement.[4][5]

Core Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is a multi-step process initiated by an electrostatic interaction with the bacterial outer membrane and culminating in lethal damage to the cytoplasmic membrane.

Electrostatic Attraction and Divalent Cation Displacement

The initial and pivotal step in colistin's mechanism is the electrostatic interaction between the positively charged L-α,γ-diaminobutyric acid (Dab) residues of the colistin molecule and the negatively charged phosphate (B84403) groups of the lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1][6] This binding is competitive, displacing divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[2][3]

Outer Membrane Disruption and Permeabilization

The displacement of these stabilizing cations by the bulky colistin molecule disrupts the integrity of the outer membrane.[2] This leads to a localized disorganization of the LPS leaflet, increasing the permeability of the outer membrane.[7] This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[6] The disruption of the outer membrane also makes it permeable to other molecules, a principle that can be exploited in combination therapies.[4]

Targeting Lipopolysaccharide in the Cytoplasmic Membrane

Historically, it was believed that after crossing the outer membrane, colistin acted as a detergent on the phospholipid bilayer of the cytoplasmic (inner) membrane. However, compelling evidence now indicates that colistin's primary target for bactericidal action is LPS that is transiently located in the cytoplasmic membrane during its synthesis and transport to the outer membrane.[4][5][8] By binding to these nascent LPS molecules in the inner membrane, colistin disrupts the membrane's integrity, leading to the leakage of essential cytoplasmic contents, dissipation of membrane potential, and ultimately, cell death.[4][7]

Secondary Mechanisms: Oxidative Stress

In addition to direct membrane disruption, colistin has been shown to induce the production of reactive oxygen species (ROS), such as hydroxyl radicals, as a secondary mechanism of cell killing.[9] This oxidative stress contributes to damage of DNA, proteins, and lipids, further ensuring bacterial demise.[10][11]

Quantitative Data Summary

The efficacy of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below are tables summarizing representative MIC data for colistin against key Gram-negative pathogens.

| Acinetobacter baumannii | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MBL producing isolates | 0.5 | 1 | [1] |

| Clinical isolates | Not Reported | Not Reported | [3] |

| Clinical isolates | 0.5 | 1 | [12] |

| Pan-drug resistant isolates | 0.625-1.25 (Range) | Not Reported | [6] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Colistin against Acinetobacter baumannii

| Pseudomonas aeruginosa | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Multidrug-resistant isolates | 1.0 | 1.5 | [4] |

| Morbidostat-derived strains | 8 | 64 | [13] |

| Clinical isolates | 0.5 | 0.5 | [14] |

| Cystic fibrosis isolates | Not Reported | Not Reported | [15] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Colistin against Pseudomonas aeruginosa

| Klebsiella pneumoniae | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Clinical isolates | 0.25 - >128 | Not Reported | Not Reported | [10] |

| Clinical isolates | Not Reported | Not Reported | Not Reported | [5] |

| Carbapenem-resistant isolates | 0.25 - 16 | Not Reported | Not Reported | [16] |

| Clinical isolates | ≤ 1 - 2 | Not Reported | Not Reported | [17] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Colistin against Klebsiella pneumoniae

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Colistin sulfate (B86663) stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial twofold dilutions of colistin sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for Acinetobacter spp.).[2]

-

The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[18]

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.

Materials:

-

HEPES buffer (5 mM, pH 7.2)

-

NPN solution (e.g., 500 µM in acetone)

-

Bacterial suspension (mid-log phase, washed and resuspended in HEPES buffer to an OD₆₀₀ of 0.5)

-

Fluorometer (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Add the bacterial suspension to a cuvette.

-

Add NPN to a final concentration of 10 µM and mix.

-

Measure the baseline fluorescence.

-

Add the desired concentration of this compound and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[19][20]

Cytoplasmic Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the integrity of the cytoplasmic membrane using the fluorescent dye propidium (B1200493) iodide (PI). PI is membrane-impermeant and only enters cells with a compromised cytoplasmic membrane, where it intercalates with DNA and fluoresces.

Materials:

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Propidium iodide solution (e.g., 1 mg/mL in water)

-

Bacterial suspension (prepared as in the NPN assay)

-

Fluorometer or fluorescence microscope (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

-

Incubate the bacterial suspension with various concentrations of this compound for a defined period.

-

Add PI to the bacterial suspension to a final concentration of approximately 1-5 µg/mL.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.[21]

-

Measure the fluorescence intensity. An increase in fluorescence corresponds to cytoplasmic membrane damage.[22]

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on Gram-negative bacteria.

Experimental Workflow: Outer Membrane Permeability Assay

Caption: Workflow for the NPN uptake assay.

Logical Relationship: Colistin Action and Resistance

Caption: Logical flow of colistin action and a common resistance mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-kill assay. [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. jmatonline.com [jmatonline.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

The Re-emergence of a Last-Resort Antibiotic: A Technical Guide to Colistin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has revisited older antibiotics as a last line of defense. Among these, colistin (B93849), a polymyxin (B74138) antibiotic discovered nearly seven decades ago, has garnered significant attention. This technical guide provides an in-depth exploration of colistin B, one of the two major components of colistin. We will delve into its discovery, history, chemical architecture, mechanism of action, and the critical experimental methodologies used for its characterization and evaluation. This document aims to serve as a comprehensive resource for researchers and professionals involved in the ongoing battle against antimicrobial resistance.

Discovery and History

Colistin was first isolated in 1949 by the Japanese scientist Y. Koyama from a culture of the bacterium Bacillus polymyxa var. colistinus (now known as Paenibacillus polymyxa).[1][2] It emerged as a potent agent against Gram-negative bacilli and was introduced into clinical use in the 1950s. However, concerns regarding its nephrotoxicity and neurotoxicity led to a decline in its use by the 1980s, as newer and seemingly safer antibiotics became available.[1][3] The dawn of the 21st century, however, witnessed a dramatic resurgence in the clinical use of colistin, driven by the alarming rise of MDR pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae, for which therapeutic options are severely limited.[3][4]

Colistin is not a single compound but a mixture of closely related polypeptides, with the two primary components being colistin A (polymyxin E1) and this compound (polymyxin E2).[1] These components can be separated and studied individually to understand their specific contributions to the overall antimicrobial activity and toxicity of the colistin mixture.[2]

Chemical Structure of this compound

This compound is a cationic lipopeptide. Its structure is characterized by a cyclic heptapeptide (B1575542) core, a linear tripeptide side chain, and a fatty acid tail linked to the N-terminus of the linear segment. The defining feature of this compound is its fatty acid component, which is 6-methylheptanoic acid . This distinguishes it from colistin A, which possesses a 6-methyloctanoic acid tail. The peptide portion of both colistin A and B contains a high proportion of the basic amino acid L-α,γ-diaminobutyric acid (Dab), which is crucial for its biological activity.

Mechanism of Action

The primary target of this compound is the outer membrane of Gram-negative bacteria. The bactericidal action is initiated by an electrostatic interaction between the positively charged Dab residues of this compound and the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS).[1][5] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1][5]

Following this initial binding, the hydrophobic fatty acid tail of this compound inserts into the hydrophobic regions of the outer membrane, further destabilizing its structure in a detergent-like manner.[1] This disruption increases the permeability of the outer membrane, allowing for the leakage of intracellular contents.[1] Recent evidence suggests that colistin's action is not limited to the outer membrane; it can also target LPS that is present in the cytoplasmic membrane, leading to further disruption and ultimately, cell death.[6][7]

Beyond direct membrane disruption, colistin has been shown to induce the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[8] In some cell types, colistin can also trigger apoptotic pathways.[9][10][11]

Quantitative Data: Antimicrobial Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for colistin against various Gram-negative pathogens. It is important to note that much of the published data refers to "colistin" (a mixture of A and B) or colistin sulfate (B86663). Data specifically for this compound is less common.

| Bacterial Species | Colistin Formulation | MIC Range (µg/mL) | Reference(s) |

| Acinetobacter baumannii | Colistin | 0.5 - >8.0 | [12] |

| Pseudomonas aeruginosa | Colistin | 2.0 - >8.0 | [12] |

| Klebsiella pneumoniae | Colistin | 0.5 - >8.0 | [12] |

| Klebsiella pneumoniae (colistin-susceptible) | Colistin | 2 | [13] |

| Klebsiella pneumoniae (colistin-resistant) | Colistin | 16 - 200 | [13] |

| Escherichia coli (colistin-resistant) | Colistin | 25.4% resistant | [4] |

| Klebsiella pneumoniae (colistin-resistant) | Colistin | 67.4% resistant | [4] |

| Pseudomonas aeruginosa (colistin-resistant) | Colistin | 23.8% resistant | [4] |

| Acinetobacter baumannii (colistin-resistant) | Colistin | 31.5% resistant | [4] |

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the presence of resistance mechanisms.

Experimental Protocols

Isolation and Purification of this compound

A common method for the separation of colistin components is reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol Outline:

-

Sample Preparation: A bulk sample of colistin sulfate is dissolved in a suitable solvent mixture, such as ethanol (B145695) and acetic acid.

-

Chromatographic Separation: The dissolved sample is loaded onto a reverse-phase column (e.g., C8 or C18).

-

Elution: A gradient of a mobile phase, typically containing an organic solvent like acetonitrile (B52724) and an aqueous buffer, is used to elute the different colistin components from the column. The separation is based on the differential hydrophobicity of the components.

-

Fraction Collection: Fractions are collected as they elute from the column.

-

Analysis and Pooling: The collected fractions are analyzed (e.g., by analytical HPLC) to identify those containing pure this compound. The pure fractions are then pooled.

-

Solvent Removal: The solvent is removed from the pooled fractions, often by lyophilization, to yield purified this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution (BMD)

The reference method for determining the MIC of colistin is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][14] Methods such as disk diffusion and Etest are considered unreliable for colistin due to the poor diffusion of the large, cationic molecule in agar.

Protocol Outline:

-

Prepare Colistin Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.

-

Prepare Microtiter Plate: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. A growth control well (broth only) and a sterility control well (uninoculated broth) are included.

-

Prepare Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculate Plate: Each well (except the sterility control) is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Read Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 6. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Colistin B Sulfate vs. Colistimethate Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of colistin (B93849) B sulfate (B86663) and colistimethate sodium, two forms of the polymyxin (B74138) antibiotic colistin, for research applications. This document outlines their core chemical and physical properties, stability, and mechanisms of action. Detailed experimental protocols for key research assays are provided, alongside visual representations of critical pathways and workflows to aid in experimental design and data interpretation.

Core Concepts: Understanding the Two Forms of Colistin

Colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is commercially available in two primary forms: colistin B sulfate and colistimethate sodium (CMS).[1] It is crucial for researchers to understand that these two forms are not interchangeable due to significant differences in their chemical structure, stability, and biological activity.[2][3]

-

This compound Sulfate: This is the active form of the antibiotic. It is a cationic polypeptide that directly interacts with the bacterial cell membrane.[1][2] Due to its inherent toxicity, its parenteral use in humans is limited, but it is the appropriate form for in vitro susceptibility testing.[4][5]

-

Colistimethate Sodium (CMS): This is an inactive prodrug of colistin.[1][6] It is an anionic derivative created by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the primary amines of colistin.[1][7] This modification reduces its toxicity, making it suitable for parenteral administration in clinical settings.[1][2] In aqueous solutions and in vivo, CMS undergoes hydrolysis to release the active colistin.[8][9][10][11]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound sulfate and colistimethate sodium.

Table 1: Chemical and Physical Properties

| Property | This compound Sulfate | Colistimethate Sodium |

| Synonyms | Polymyxin E Sulfate | Colistin Methanesulfonate Sodium |

| CAS Number | 1264-72-8 | 8068-28-8 |

| Molecular Formula | C₁₀₄H₂₀₆N₃₂O₄₆S₅ | C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ |

| Molecular Weight | ~2801.3 g/mol [12] | ~1749.82 g/mol [13] |

| Charge | Cationic[1][2] | Anionic[1][2] |

| Form | White to slightly yellow powder | White to light yellow powder[13] |

| Biological Activity | Active antibacterial agent | Inactive prodrug[1][6] |

Table 2: Stability and Hydrolysis

| Condition | This compound Sulfate | Colistimethate Sodium |

| Aqueous Solution | Relatively stable[2][3] | Unstable; spontaneously hydrolyzes to form active colistin[8][9][10] |

| Plasma | Generally stable, though some degradation can occur at elevated temperatures over long periods.[10] | Unstable; undergoes hydrolysis to active colistin in vivo.[11][14] |

| Storage (Reconstituted) | Refer to specific product guidelines. | Can be stable for up to 24 hours at 21, 0, -20, and -70°C with less than 1.0% conversion to colistin A/B.[8][9][10] |

Mechanism of Action

The bactericidal activity of colistin is initiated by an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability.[1] This disruption of the outer membrane allows colistin to access the inner membrane, causing further damage and leakage of intracellular contents, ultimately resulting in bacterial cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. actascientific.com [actascientific.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 11. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. pagepressjournals.org [pagepressjournals.org]

Colistin B: An In-depth Technical Guide to its In Vitro Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a critical last-resort therapeutic agent in the face of rising multidrug-resistant (MDR) Gram-negative bacterial infections.[1] Commercially available as colistin sulfate (B86663) and colistimethate sodium (CMS), its use had previously been limited due to concerns of nephrotoxicity and neurotoxicity. However, the current scarcity of novel antibiotics effective against "superbugs" has necessitated its clinical reintroduction.[1] This guide provides a comprehensive overview of the in vitro spectrum of activity of colistin B, one of the two main components of colistin, detailing its efficacy against key clinical pathogens, standardized methodologies for its assessment, and a visual representation of its mechanism and experimental workflows.

Mechanism of Action

Colistin exerts a rapid, concentration-dependent bactericidal effect against most Gram-negative bacteria.[2] Its primary target is the lipopolysaccharide (LPS) in the outer membrane of these bacteria. The cationic polypeptide structure of colistin facilitates an electrostatic interaction with the anionic lipid A component of LPS.[2] This interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that are essential for stabilizing the outer membrane.[3] The subsequent disruption of the membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][4]

In Vitro Spectrum of Activity

This compound demonstrates potent activity primarily against aerobic Gram-negative bacilli. Its spectrum includes key nosocomial pathogens that are often resistant to other classes of antibiotics. The following tables summarize the in vitro activity of colistin against common clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values from various studies. It is important to note that susceptibility can vary based on geographic location and local antibiotic prescribing practices.

Table 1: In Vitro Activity of Colistin against Acinetobacter baumannii

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 194 | Not Specified | 1 | 2 | [1] |

| Not Specified | Not Specified | 1 | 3 | [5] |

| Not Specified | Not Specified | 0.5 | 0.5 | [6] |

Table 2: In Vitro Activity of Colistin against Pseudomonas aeruginosa

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 100 | Not Specified | 1.0 | 1.5 | [7] |

| 121 | Not Specified | 0.5 | 0.5 | [8] |

| 131 | Not Specified | 2 | 32 | [9] |

| Not Specified | Not Specified | 1 | 2 | [6] |

Table 3: In Vitro Activity of Colistin against Klebsiella pneumoniae

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 11 | 8 - >128 | Not Specified | Not Specified | [10] |

| Not Specified | Not Specified | 0.5 | 16 | [11] |

| 502 | 4 - >128 | 64 | >128 | [12] |

| Not Specified | Not Specified | 0.5 | 16 | [6] |

Table 4: In Vitro Activity of Colistin against Escherichia coli

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Not Specified | Not Specified | 0.25 | 16 | [13] |

| Not Specified | Not Specified | Not Specified | 0.5 | [6] |

| 100 | Not Specified | 0.5 | 0.5 | [14] |

Experimental Protocols

Accurate determination of colistin's in vitro activity is crucial for clinical decision-making and drug development. Due to the cationic nature of the colistin molecule, certain susceptibility testing methods, such as disk diffusion, are not reliable.[6] The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method.[15][16]

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The BMD method is considered the gold standard for determining the MIC of colistin.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic: Colistin sulfate stock solution.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C).

-

Bacterial Culture: A fresh (18-24 hour) culture of the test organism on a suitable agar (B569324) plate.

2. Inoculum Preparation:

-

Select several colonies of the test organism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Setup:

-

Prepare serial two-fold dilutions of colistin in CAMHB in the wells of the microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation and Interpretation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of colistin that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide valuable information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic: Colistin sulfate stock solution.

-

Equipment: Sterile culture tubes, incubator with shaking capabilities (35°C ± 2°C), micropipettes, agar plates for colony counting.

-

Bacterial Culture: An overnight culture of the test organism in CAMHB.

2. Inoculum Preparation:

-

Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

3. Assay Setup:

-

Prepare a series of culture tubes containing CAMHB with various concentrations of colistin (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC).

-

Include a growth control tube without any antibiotic.

-

Inoculate all tubes with the prepared bacterial suspension.

4. Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

5. Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each colistin concentration and the growth control.

-

A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.

Conclusion

This compound remains a potent antimicrobial agent against a wide range of MDR Gram-negative pathogens in vitro. However, the emergence of resistance underscores the importance of accurate and standardized susceptibility testing to guide its appropriate clinical use. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this critical last-resort antibiotic. Further research into combination therapies and novel strategies to overcome resistance is imperative to preserve the efficacy of colistin for future generations.

References

- 1. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 8. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of colistin resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Colistin Heteroresistance: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is facing a growing threat from the phenomenon of heteroresistance. This complex resistance mechanism, where a subpopulation of resistant bacteria coexists with a susceptible majority, can lead to therapeutic failure and the emergence of full-blown resistance. This guide provides an in-depth technical overview of the core mechanisms underlying colistin heteroresistance, methodologies for its detection and characterization, and the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to address this significant clinical challenge.

Introduction to Colistin Heteroresistance

Colistin heteroresistance is defined as the presence of a subpopulation of bacterial cells within a larger, susceptible population that exhibits resistance to colistin.[1] These resistant subpopulations can grow at colistin concentrations that are inhibitory to the main population, often with a minimum inhibitory concentration (MIC) that is 2- to 8-fold higher.[1] This phenomenon has been reported in several Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2] The presence of heteroresistance can lead to clinical treatment failure, as the resistant subpopulation can be selected for and proliferate under colistin therapy.[1]

Core Mechanisms of Colistin Heteroresistance

The primary mechanisms of colistin heteroresistance revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS), which is the initial target of colistin.

Lipopolysaccharide (LPS) Modification

The most common mechanism involves the modification of the lipid A component of LPS. This is primarily mediated by two-component regulatory systems (TCS), which sense environmental stimuli and regulate the expression of genes involved in LPS modification.

-

The PmrA/PmrB System: This TCS is a key regulator of colistin resistance. In response to certain signals, the sensor kinase PmrB autophosphorylates and then transfers the phosphate (B84403) group to the response regulator PmrA.[3] Activated PmrA upregulates the expression of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine (PEtN) transferase, which adds a PEtN moiety to lipid A.[4][5] This addition reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged colistin.[6] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway, resulting in stable colistin resistance or heteroresistance.[4]

-

The PhoP/PhoQ System: This TCS also plays a crucial role in LPS modification. The sensor kinase PhoQ responds to low magnesium concentrations and activates the response regulator PhoP.[7] Activated PhoP, in turn, can upregulate the arnBCADTEF (also known as pmrHFIJKLM) operon, which is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7][8] Similar to PEtN, the addition of L-Ara4N reduces the negative charge of the LPS, leading to colistin resistance.[8] In some bacteria, the PhoP/PhoQ system can also indirectly activate the PmrA/PmrB system.[7]

Loss of Lipopolysaccharide (LPS)

A more drastic, but less common, mechanism of colistin resistance is the complete loss of LPS production. This occurs through mutations in the genes of the lipid A biosynthesis pathway, such as lpxA, lpxC, and lpxD.[1][6] The absence of LPS, the primary target of colistin, renders the bacterium highly resistant. However, this often comes at a significant fitness cost to the bacterium.[4]

Quantitative Data on Colistin Heteroresistance

The prevalence of colistin heteroresistance varies significantly by bacterial species, geographical location, and the patient population studied. The frequency of the resistant subpopulation is a key characteristic of heteroresistance.

| Parameter | Acinetobacter baumannii | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa |

| Prevalence of Heteroresistance | 31.5% in Pakistan[9] | 37.5% in a European multicenter study (108/288 isolates)[6][10][11] | 1.37% in Wenzhou, China[12] | 9 of 291 isolates in Wenzhou, China[2] |

| Resistant Subpopulation Frequency | ~10-5[13] | Not consistently reported | 4.0×10-7 to 4.0×10-6[12] | 3.61 × 10-8 to 7.06 × 10-6[1] |

| MIC of Susceptible Population | 1 or 2 mg/L[13] | ≤ 2 µg/mL[6][10][11] | ≤ 2 mg/L[12] | Not specified |

| MIC of Resistant Subpopulation | ≥ 4 mg/L[13] | 4- to 32-fold higher than the main population[1] | 16- to 64-fold higher than the main population[12] | 4- to 32-fold higher than their parental populations[1] |

Table 1: Summary of Quantitative Data on Colistin Heteroresistance in Various Gram-Negative Bacteria.

Experimental Protocols

Accurate detection and characterization of colistin heteroresistance are crucial for both clinical management and research. Standard susceptibility testing methods often fail to detect heteroresistance.

Population Analysis Profile (PAP)

The gold standard for detecting and quantifying heteroresistance is the Population Analysis Profile (PAP).[14][15]

Protocol:

-

Bacterial Culture Preparation:

-

Prepare a bacterial suspension in Mueller-Hinton (MH) broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Perform serial dilutions of the bacterial suspension in MH broth to obtain a range of concentrations.

-

-

Plating:

-

Prepare a series of MH agar (B569324) plates containing increasing concentrations of colistin (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L).

-

Spread a fixed volume (e.g., 100 µL) of each bacterial dilution onto each colistin-containing plate and a control plate without colistin.

-

-

Incubation:

-

Incubate the plates at 37°C for 24-48 hours.

-

-

Colony Counting and Analysis:

-

Count the number of colonies on each plate.

-

Calculate the frequency of the resistant subpopulation by dividing the number of colonies on the colistin-containing plates by the number of colonies on the drug-free plate.

-

Plot the logarithm of the colony count (CFU/mL) against the colistin concentration. A heteroresistant population will show a biphasic curve, with a subpopulation growing at higher colistin concentrations.[14]

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the recommended method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of colistin.[16][17][18]

Protocol:

-

Preparation of Colistin Solutions:

-

Prepare a stock solution of colistin sulfate (B86663) in sterile distilled water.

-

Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no colistin) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

-

Molecular Detection of Resistance Determinants

Identifying the genetic basis of heteroresistance involves standard molecular biology techniques.

Protocol for PCR and Sanger Sequencing:

-

DNA Extraction:

-

Extract genomic DNA from both the susceptible parent strain and the resistant subpopulation colonies.

-

-

Primer Design:

-

Design primers to amplify the full coding sequences of the target genes (pmrA, pmrB, phoP, phoQ, lpxA, lpxC, lpxD).

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the extracted genomic DNA.

-

-

PCR Product Purification:

-

Purify the PCR products to remove primers and dNTPs.

-

-

Sanger Sequencing:

-

Sequence the purified PCR products using the designed primers.

-

-

Sequence Analysis:

-

Align the sequences from the resistant subpopulation to the sequences from the susceptible parent strain to identify any mutations (substitutions, insertions, or deletions).

-

Visualizing Core Mechanisms

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in LPS modification, leading to colistin heteroresistance.

Caption: PmrA/PmrB signaling pathway leading to Lipid A modification.

Caption: PhoP/PhoQ signaling pathway for Lipid A modification.

Experimental Workflow

The following diagram outlines the workflow for the Population Analysis Profile (PAP) test.

Caption: Workflow for Population Analysis Profile (PAP).

Conclusion

Colistin heteroresistance is a complex and clinically significant phenomenon that poses a considerable challenge to the effective use of this last-resort antibiotic. A thorough understanding of the underlying molecular mechanisms, primarily LPS modification through the PmrA/PmrB and PhoP/PhoQ two-component systems, is essential for the development of novel therapeutic strategies. Furthermore, the implementation of robust detection methods, such as Population Analysis Profiling, in both research and clinical settings is critical for identifying heteroresistant isolates and guiding appropriate treatment decisions. Continued research into the intricate regulatory networks governing colistin heteroresistance will be paramount in the ongoing battle against antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of Novel phoP-phoQ Regulated Genes that Contribute to Polymyxin B Tolerance in Pseudomonas aeruginosa | MDPI [mdpi.com]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Colistin Heteroresistance among Multidrug-Resistant Klebsiella pneumoniae Isolated from Intensive Care Patients in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Incidence of colistin heteroresistance among carbapenem-resistant Acinetobacter baumannii clinical isolates in a tertiary care hospital in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Resistance and Heteroresistance to Colistin in Escherichia coli Isolates from Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Quality Control Standards for Colistin B: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control (QC) standards for Colistin B intended for laboratory use. Adherence to these standards is critical to ensure the reliability, reproducibility, and safety of research and development activities. This document outlines the key quality attributes of this compound, detailed experimental protocols for its analysis, and a logical workflow for its quality assessment.

Physicochemical Properties and Identification

A fundamental aspect of quality control is the confirmation of the identity and fundamental properties of this compound.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | A white or almost white powder. |

| Solubility | Visual Inspection | Very soluble in water, slightly soluble in ethanol (B145695) (96%), and practically insoluble in acetone.[1] |

| Identification A (Ninhydrin Test) | Colorimetric Reaction | A purple color develops upon boiling with a ninhydrin (B49086) solution, indicating the presence of primary amines.[1] |

| Identification B (Sulfate Test) | Precipitation Reaction | Meets the requirements of the tests for sulfate (B86663), confirming the presence of the sulfate salt.[1] |

| Identification C (Chromatographic) | HPLC or LC-MS/MS | The retention time of the principal peak of the test solution corresponds to that of the this compound reference standard. |

| pH | Potentiometry | Between 4.0 and 7.0 for a 10 mg/mL solution in water.[1] |

| Loss on Drying | Gravimetry | Not more than 7.0% (dried in a vacuum at 60°C for 3 hours).[1] |

Purity and Impurity Profiling

The purity of this compound is paramount for its use in laboratory settings to avoid confounding experimental results. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for assessing purity and identifying impurities.

| Parameter | Method | Acceptance Criteria |

| Purity (as this compound) | HPLC/LC-MS/MS | ≥ 95% |

| Colistin A | HPLC/LC-MS/MS | Reportable |

| Other Individual Impurities | HPLC/LC-MS/MS | Not more than 1.0% for any single specified impurity. |

| Total Impurities | HPLC/LC-MS/MS | Not more than 5.0%. |

| Residual Solvents | Gas Chromatography | Meets the requirements of the pharmacopeias (e.g., USP <467>).[1] |

Potency Determination

The biological activity of this compound is a critical quality attribute. Microbiological assays are employed to determine its potency against susceptible microorganisms.

| Parameter | Method | Acceptance Criteria |

| Potency | Microbiological Assay (Broth Microdilution or Agar Diffusion) | Not less than 19,000 IU/mg (This is a typical value for Colistin Sulfate, specific activity for pure this compound may vary and should be established against a certified reference standard).[2] |

Safety and Other Quality Attributes

Ensuring the safety of this compound for laboratory use, particularly in cell-based assays or animal studies, is essential.

| Parameter | Method | Acceptance Criteria |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | For research use, a general limit of ≤ 1.0 EU/mg is recommended. For specific in vivo applications, a lower limit may be required. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its related impurities.

4.1.1. Materials and Reagents

-

This compound sample and reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sodium sulfate (anhydrous)

-

Phosphoric acid

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.05% TFA in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 50% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

4.1.3. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to obtain a concentration of 0.5 mg/mL.

-

Test Solution: Accurately weigh and dissolve the this compound sample in Mobile Phase A to obtain a concentration of 0.5 mg/mL.

4.1.4. System Suitability

-

Tailing Factor: Not more than 2.0 for the this compound peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

-

Resolution: Baseline resolution between this compound and other major components like Colistin A.

4.1.5. Procedure

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the blank (Mobile Phase A) to ensure no interfering peaks are present.

-

Perform six replicate injections of the standard solution to verify system suitability.

-

Inject the test solution in duplicate.

-

Calculate the percentage purity of this compound and the percentage of each impurity using the peak areas from the chromatograms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This method provides high sensitivity and specificity for the identification and quantification of this compound.

4.2.1. Materials and Reagents

-

This compound sample and reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

4.2.2. LC-MS/MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate this compound from its impurities. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Monitor precursor to product ion transitions specific for this compound (e.g., m/z 578.8 → 101.1).[3] |

4.2.3. Preparation of Solutions

-

Standard Solutions: Prepare a series of calibration standards of the this compound reference standard in Mobile Phase A.

-

Test Solution: Prepare the this compound sample in Mobile Phase A at a concentration within the calibration range.

4.2.4. Procedure

-

Optimize the MS parameters for this compound by infusing a standard solution.

-

Equilibrate the LC-MS/MS system.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the test solution.

-

Quantify the amount of this compound in the sample using the calibration curve.

Microbiological Assay for Potency (Broth Microdilution Method)

This assay determines the biological activity of this compound by measuring the minimum inhibitory concentration (MIC) against a susceptible bacterial strain.

4.3.1. Materials and Reagents

-

This compound sample and reference standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Susceptible quality control strain (e.g., Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

4.3.2. Procedure

-

Prepare serial two-fold dilutions of the this compound reference standard and the test sample in CAMHB in the 96-well plates. The concentration range should typically span from 0.06 to 64 µg/mL.[4]

-

Prepare a bacterial inoculum of the quality control strain and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 1°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Compare the MIC of the test sample to that of the reference standard to determine the potency. The MIC for the QC strain must fall within its acceptable range for the results to be valid.[5]

Bacterial Endotoxin (B1171834) Test (LAL Test)

This test is crucial for detecting the presence of pyrogenic substances from gram-negative bacteria.

4.4.1. Materials and Reagents

-

This compound sample

-

Limulus Amebocyte Lysate (LAL) reagent

-

Endotoxin-free water (LAL Reagent Water)

-

Control Standard Endotoxin (CSE)

-

Endotoxin-free test tubes or microplates

4.4.2. Procedure

-

Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.

-

Prepare a series of endotoxin standards by diluting the CSE.

-

Prepare the this compound sample solution in LAL Reagent Water. It may be necessary to dilute the sample to overcome potential product inhibition.

-

Perform the test according to the LAL reagent manufacturer's protocol (gel-clot, turbidimetric, or chromogenic method).

-

Include positive product controls (sample spiked with CSE) and negative controls (LAL Reagent Water).

-

The test is valid if the standards give the expected results and the positive product control shows no inhibition.

-

Calculate the endotoxin level in the sample.

Visualizations

Caption: Overall Quality Control Workflow for this compound for Laboratory Use.

Caption: Experimental Workflow for HPLC-based Purity and Impurity Analysis.

This guide provides a robust framework for the quality control of this compound for laboratory use. The implementation of these standards and protocols will contribute to the generation of high-quality, reliable, and reproducible scientific data. It is recommended that laboratories establish and validate these methods internally using certified reference standards.

References

- 1. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar [annlabmed.org]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Data for Interpretation and Quality Control

Accurate interpretation of MIC values and rigorous quality control are paramount for reliable colistin (B93849) susceptibility testing.

Clinical Breakpoints

Clinical breakpoints for colistin are used to categorize an isolate as susceptible, intermediate, or resistant. It is important to note that CLSI does not have a "susceptible" breakpoint for colistin, instead categorizing isolates with an MIC of ≤2 µg/mL as "intermediate" to reflect the limited clinical efficacy and the need for careful consideration of its use.

Table 1: CLSI and EUCAST Colistin MIC Breakpoints (µg/mL)

| Organism Group | CLSI Breakpoints | EUCAST Breakpoints |

| I | R | |

| Enterobacterales | ≤2 | ≥4 |

| Pseudomonas aeruginosa | ≤2 | ≥4 |

| Acinetobacter spp. | ≤2 | ≥4 |

-

S = Susceptible; I = Intermediate; R = Resistant

-

Data sourced from CLSI and EUCAST guidelines.

Quality Control (QC) Ranges

The use of well-characterized QC strains is essential to ensure the accuracy and reproducibility of colistin susceptibility testing.

Table 2: Quality Control Strains and Acceptable MIC Ranges (µg/mL) for Broth Microdilution

| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 0.25 - 2 | 0.25 - 2 |

| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | 0.5 - 4 |

| Escherichia coli NCTC 13846 (mcr-1 positive) | Not specified by CLSI | Target: 4 (Occasional: 2 or 8) |

-

Data sourced from CLSI and EUCAST guidelines.

Alternative Methodologies

While BMD is the reference method, other techniques have been developed to provide more accessible options for clinical laboratories.

Colistin Agar (B569324) Test (CAT)

The Colistin Agar Test is an agar dilution method that can be used to screen for colistin resistance.

Experimental Protocol: Colistin Agar Test (CAT)

-

Media Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

-

Cool the molten agar to 45-50°C.

-

Add colistin sulfate (B86663) to achieve the desired final concentrations (e.g., 3 or 4 µg/mL) in the agar.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension of the test organism in saline.

-

Perform a 1:10 dilution of this suspension.

-

-

Inoculation:

-

Spot 10 µL of the diluted inoculum onto the surface of the colistin-containing MHA plates. Up to 10 isolates can be tested on a single plate.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

Any growth on the colistin-containing agar indicates resistance at that concentration.

-

Colistin Broth Disk Elution (CBDE)

The Colistin Broth Disk Elution method is a simplified approach to determine an approximate MIC.

Experimental Protocol: Colistin Broth Disk Elution (CBDE)

-

Preparation of Colistin Broth Tubes:

-

Aseptically add colistin disks (10 µg) to tubes containing known volumes of CAMHB to achieve the desired final concentrations (e.g., 1, 2, and 4 µg/mL). For example, adding one 10 µg disk to 10 mL of broth yields a 1 µg/mL solution.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension of the test organism.

-

Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each tube.

-

-

Inoculation and Incubation:

-

Inoculate the colistin-containing broth tubes and a growth control tube (broth without colistin) with the prepared inoculum.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of colistin that inhibits visible growth.

-

Visualizing Workflows and Resistance Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for performing colistin susceptibility testing.

Mechanisms of Colistin Resistance

Colistin resistance in Gram-negative bacteria is primarily mediated by modifications of the lipid A component of lipopolysaccharide (LPS), the primary target of colistin. These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule.

This diagram illustrates the two primary pathways leading to lipid A modification. Chromosomally, mutations in the two-component systems (TCS) phoPQ and pmrAB, or inactivation of the negative regulator mgrB, can lead to the upregulation of operons that add L-ara4N (4-amino-4-deoxy-L-arabinose) or pEtN (phosphoethanolamine) to lipid A. In parallel, the plasmid-mediated mcr genes encode phosphoethanolamine transferases that also add pEtN to lipid A, conferring transferrable resistance.

Conclusion

The re-emergence of colistin as a last-line antibiotic necessitates a thorough understanding of its susceptibility testing principles. Due to the inherent challenges associated with this cationic antimicrobial, adherence to standardized methodologies, particularly broth microdilution, is crucial for accurate and reliable results. By employing appropriate techniques, rigorous quality control, and a clear understanding of resistance mechanisms, researchers and clinicians can better navigate the complexities of colistin therapy and preserve its efficacy against critically resistant pathogens.

Colistin B: A Technical Guide to its Anti-Biofilm Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Beyond its bactericidal activity against planktonic cells, there is a growing body of research exploring the efficacy of colistin, specifically colistin B, in preventing and eradicating bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotic therapies.[3] This technical guide provides an in-depth analysis of the anti-biofilm properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action Against Biofilms

Colistin's primary mechanism of action involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability.[5] While this is effective against planktonic bacteria, the complex structure of biofilms presents additional challenges.

This compound's anti-biofilm activity is multifaceted:

-

Direct Killing of Biofilm Cells: Colistin can penetrate the biofilm matrix and kill embedded bacteria, particularly metabolically inactive cells in the deeper layers of the biofilm.[6][7] This is a key advantage over many other antibiotics that are primarily effective against metabolically active cells in the outer biofilm layers.[6][7]

-

Disruption of the Biofilm Matrix: By binding to LPS within the extracellular polymeric substance (EPS) matrix, colistin can disrupt the integrity of the biofilm structure.

-

Induction of Resistance and Biofilm Formation at Sub-MICs: It is crucial to note that sub-minimum inhibitory concentrations (sub-MICs) of colistin can, in some cases, promote biofilm formation in bacteria such as Acinetobacter baumannii.[8][9] This is potentially mediated by the upregulation of genes involved in efflux pumps and biofilm-associated proteins.[8] For instance, in Acinetobacter baumannii, sub-MICs of colistin have been shown to increase the expression of genes like adeB, adeG, adeJ, and pgaA.[8]

Signaling Pathways

Colistin's interaction with the bacterial cell envelope can trigger various signaling pathways that influence biofilm formation and resistance.

Quantitative Data on Anti-Biofilm Efficacy

The effectiveness of this compound against biofilms is highly dependent on the bacterial species, strain, and experimental conditions. It is often more effective when used in combination with other antimicrobial agents.

This compound Monotherapy

| Bacterial Species | Strain | This compound Concentration | Effect | Reference |

| Klebsiella pneumoniae | Clinical Isolate 39 | 1/2 MIC | 92.6% reduction in biofilm formation | [10] |

| Klebsiella pneumoniae | Clinical Isolate 61/P | 1/2 MIC | 80.9% reduction in biofilm formation | [10] |

| Pseudomonas aeruginosa | PAO1 | 25 µg/ml | Inability to kill a tolerant subpopulation in the outer biofilm layer | [11] |

| Pseudomonas aeruginosa | PAO1 | 100 µg/ml | Survival of only a few cell clusters | [11] |

This compound Combination Therapy

| Bacterial Species | Combination Agent | Effect | Reference |

| Myroides odoratimimus | Meropenem or Ciprofloxacin | ~3-fold improvement in biofilm inhibition compared to colistin alone | [1] |

| Pseudomonas aeruginosa | PFK-158 | Effective suppression of biofilm formation | [12][13] |

| Acinetobacter baumannii | PFK-158 | Effective suppression of biofilm formation | [12][13] |

| Klebsiella pneumoniae | PFK-158 | Effective suppression of biofilm formation | [12][13] |

| Pseudomonas aeruginosa | Auranofin | 2-log reduction in pre-formed biofilms | [14] |